molecular formula C6H6ClN3 B11767042 4-Chloropicolinimidamide

4-Chloropicolinimidamide

Cat. No.: B11767042
M. Wt: 155.58 g/mol
InChI Key: BLQJIGBRQVJAQO-UHFFFAOYSA-N
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Description

4-Chloropicolinimidamide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chlorine atom attached to the pyridine ring and an imidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropicolinimidamide typically involves the reaction of 4-chloropyridine with an appropriate amidine. One common method includes the use of 4-chloropyridine and formamidine acetate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloropicolinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidized or Reduced Products: Different oxidation states of the compound can be achieved through oxidation or reduction reactions.

Scientific Research Applications

4-Chloropicolinimidamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloropicolinimidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopicolinimidamide: Similar structure but with an amino group instead of a chlorine atom.

    4-Methylpicolinimidamide: Contains a methyl group in place of the chlorine atom.

    4-Nitropicolinimidamide: Features a nitro group instead of chlorine.

Uniqueness

4-Chloropicolinimidamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, its antimicrobial properties make it a valuable compound in medicinal research.

Properties

IUPAC Name

4-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJIGBRQVJAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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